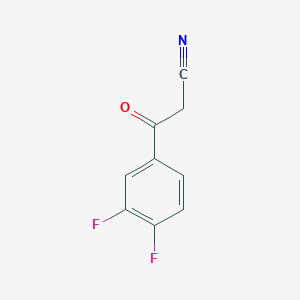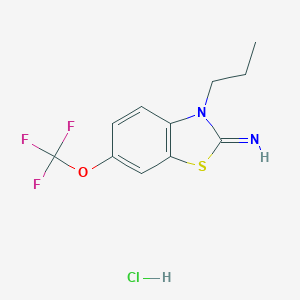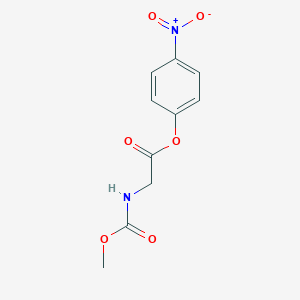
Methoxycarbonylglycine 4-nitrophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxycarbonylglycine 4-nitrophenyl ester, also known as MNG, is a chemical compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. MNG is a potent inhibitor of the enzyme glycine decarboxylase, which is involved in the breakdown of glycine.
Wissenschaftliche Forschungsanwendungen
Methoxycarbonylglycine 4-nitrophenyl ester has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Methoxycarbonylglycine 4-nitrophenyl ester has also been used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester has been used in the development of drugs that target glycine decarboxylase, which may have potential therapeutic applications.
Wirkmechanismus
Methoxycarbonylglycine 4-nitrophenyl ester inhibits glycine decarboxylase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the breakdown of glycine, which leads to an accumulation of glycine in the body. The mechanism of action of Methoxycarbonylglycine 4-nitrophenyl ester is well understood, and it has been extensively studied in the laboratory setting.
Biochemische Und Physiologische Effekte
The inhibition of glycine decarboxylase by Methoxycarbonylglycine 4-nitrophenyl ester has several biochemical and physiological effects. The accumulation of glycine in the body can lead to an increase in the levels of other metabolites, such as serine and threonine. Additionally, the inhibition of glycine decarboxylase can affect the production of ATP, which is the primary energy source for cells. The physiological effects of Methoxycarbonylglycine 4-nitrophenyl ester are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Methoxycarbonylglycine 4-nitrophenyl ester has several advantages for use in laboratory experiments. It is a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of Methoxycarbonylglycine 4-nitrophenyl ester in laboratory experiments. It is a toxic compound and must be handled with care. Additionally, the inhibition of glycine decarboxylase can have complex effects on cellular metabolism, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methoxycarbonylglycine 4-nitrophenyl ester. One area of interest is the development of drugs that target glycine decarboxylase for therapeutic applications. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester could be used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Further research is also needed to understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
Conclusion:
Methoxycarbonylglycine 4-nitrophenyl ester is a potent inhibitor of glycine decarboxylase that has been widely used in scientific research. It has several advantages for use in laboratory experiments, but also has some limitations. Methoxycarbonylglycine 4-nitrophenyl ester has been extensively studied and has potential therapeutic applications in the treatment of certain diseases. Further research is needed to fully understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
Synthesemethoden
Methoxycarbonylglycine 4-nitrophenyl ester can be synthesized by the reaction of 4-nitrophenol with methoxycarbonylglycine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Methoxycarbonylglycine 4-nitrophenyl ester by the addition of a base. The synthesis of Methoxycarbonylglycine 4-nitrophenyl ester is a relatively simple process and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
1670-94-6 |
|---|---|
Produktname |
Methoxycarbonylglycine 4-nitrophenyl ester |
Molekularformel |
C10H10N2O6 |
Molekulargewicht |
254.2 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-(methoxycarbonylamino)acetate |
InChI |
InChI=1S/C10H10N2O6/c1-17-10(14)11-6-9(13)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
InChI-Schlüssel |
BNYHIOHEEQKXIR-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Andere CAS-Nummern |
1670-94-6 |
Synonyme |
MC-Gly-NP methoxycarbonylglycine 4-nitrophenyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



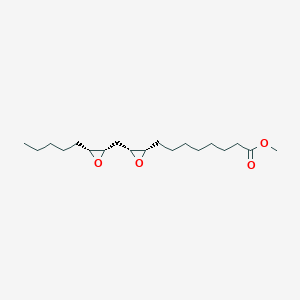
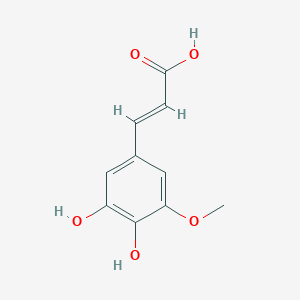
![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
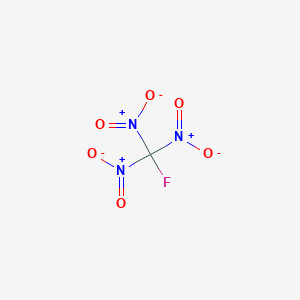
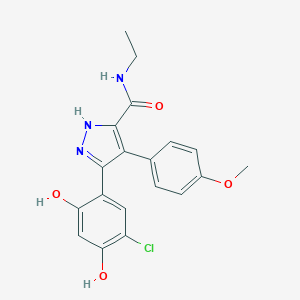
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one,tetrahydro-3-(1-methylethyl)-,(3R-cis)-(9CI)](/img/structure/B157244.png)
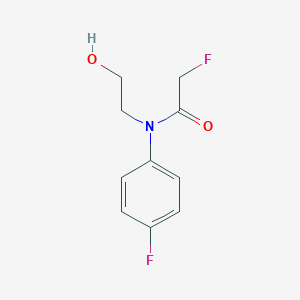
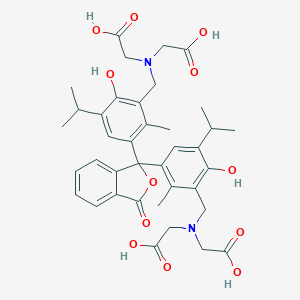


![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)
